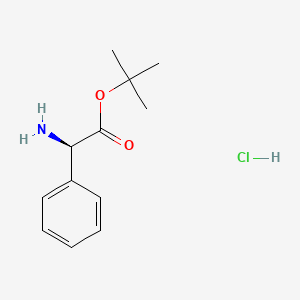

H-D-Phg-otbu hcl

Description

Significance of D-Phenylglycine Derivatives in Organic Synthesis and Biochemistry

D-Phenylglycine and its derivatives are non-proteinogenic α-amino acids, meaning they are not among the 20 standard amino acids encoded by the genetic code. nih.gov Despite this, they are integral components of numerous naturally occurring and synthetic bioactive compounds. rsc.org Their significance stems from the unique structural rigidity and chirality they impart to molecules.

In organic synthesis, D-phenylglycine derivatives are particularly valued as precursors for the production of semisynthetic β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. nih.gov The D-configuration of the phenylglycine side chain is often essential for the oral availability and efficacy of these antibiotics, such as ampicillin (B1664943) and cephalexin. monash.edu

From a biochemical perspective, phenylglycine-type amino acids are found in a wide array of peptide natural products, most notably glycopeptide antibiotics like vancomycin (B549263). rsc.orgrsc.org These antibiotics are often used as last-resort treatments for serious bacterial infections. rsc.org The phenylglycine residues are crucial for the complex, rigid three-dimensional structure of these molecules, which is necessary for their mechanism of action—inhibiting bacterial cell wall synthesis. rsc.org

H-D-Phg-OtBu·HCl as a Chiral Amino Acid Building Block

The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used to construct larger, more complex chiral molecules. H-D-Phg-OtBu·HCl is an exemplary chiral building block for several reasons:

Defined Stereochemistry : The "D" in its name specifies the absolute configuration at the α-carbon, which is crucial for the biological activity of the final target molecule. Using a pure enantiomer like H-D-Phg-OtBu·HCl ensures that the synthesis is stereoselective, producing the desired stereoisomer and avoiding the need for difficult separation of isomers later on. nih.govmonash.edu

Protecting Groups : The compound features a tert-butyl ester (-OtBu) group protecting the carboxylic acid functionality. This protecting group is stable under many reaction conditions but can be removed selectively when needed. This allows chemists to perform reactions on the amino group without interference from the carboxylic acid.

Hydrochloride Salt : The compound is supplied as a hydrochloride (·HCl) salt. This enhances the stability and handling of the amino acid ester, making it easier to store and use in synthesis. guidechem.com

In essence, H-D-Phg-OtBu·HCl provides a ready-to-use, protected, and stereochemically pure unit of D-phenylglycine, streamlining the synthesis of complex chiral molecules.

Overview of Research Areas Involving H-D-Phg-OtBu·HCl

The application of H-D-Phg-OtBu·HCl is primarily concentrated in research areas focused on the synthesis of biologically active molecules. nih.govnih.gov Key research fields include:

Antibiotic Synthesis : This is the most prominent area of application. The compound is a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins. nih.govnih.gov Researchers utilize it to introduce the D-phenylglycine side chain, which is characteristic of antibiotics like ampicillin, amoxicillin, and cefalexin. nih.govglobenewswire.com

Glycopeptide Antibiotic Research : In the study and synthesis of complex glycopeptide antibiotics, derivatives like H-D-Phg-OtBu·HCl are used to construct the heptapeptide (B1575542) core. rsc.orgrsc.orgnih.gov Retaining the precise stereochemistry of the phenylglycine residue is essential for the enzymatic cyclization cascade that forms the final antibiotic structure. nih.govmonash.edu

Asymmetric Synthesis : More broadly, H-D-Phg-OtBu·HCl is employed in asymmetric synthesis, a field of organic chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. ncl.res.in Its use as a chiral building block allows for the creation of a wide range of enantiomerically pure compounds for evaluation as potential new drugs or for other applications in materials science and catalysis.

Peptide Chemistry : While racemization can be a concern with phenylglycine residues, this compound is used in the synthesis of specialized peptides where its unique structural properties are desired to influence the peptide's conformation and biological activity.

The table below provides a summary of major research applications for D-Phenylglycine derivatives.

| Research Area | Specific Application | Example Molecules |

| β-Lactam Antibiotics | Synthesis of orally active side chains | Ampicillin, Amoxicillin, Cefalexin nih.gov |

| Glycopeptide Antibiotics | Construction of the heptapeptide core | Vancomycin, Teicoplanin rsc.orgnih.gov |

| Antiviral Research | Synthesis of compounds inhibiting viral entry | Chloropeptin rsc.org |

| Asymmetric Synthesis | As a chiral precursor for various bioactive molecules | Custom peptides, enzyme inhibitors ncl.res.in |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H D Phg Otbu·hcl

Classical Synthesis Routes for D-Phenylglycine tert-Butyl Ester Hydrochloride

The traditional synthesis of H-D-Phg-OtBu·HCl is a systematic process that involves three primary stages: protecting the amino group to prevent unwanted side reactions, esterifying the carboxylic acid group to form the tert-butyl ester, and finally, forming the hydrochloride salt to enhance stability and solubility.

Amino Group Protection Strategies (e.g., tert-Butoxycarbonylation)

To ensure the selective esterification of the carboxylic acid, the amino group of D-phenylglycine is typically protected. A widely employed method is tert-butoxycarbonylation, which involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group, which is stable under the conditions required for esterification but can be readily removed later.

The reaction is generally carried out in a mixed solvent system, such as water and acetone, under basic conditions to facilitate the nucleophilic attack of the amino group on the (Boc)₂O. The pH of the reaction mixture is a critical parameter and is carefully controlled throughout the addition of the protecting agent.

Esterification Methods (e.g., Thionyl Chloride-Mediated)

Following the protection of the amino group, the next step is the esterification of the carboxylic acid with tert-butanol (B103910) to form the tert-butyl ester. One common laboratory-scale method for esterification involves the use of thionyl chloride (SOCl₂). In this procedure, thionyl chloride reacts with tert-butanol to form

Advanced Synthetic Approaches and Optimization

Sonochemical Acceleration in Amino Acid Ester Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for accelerating the synthesis of amino acid esters. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. nih.gov This energy input can significantly enhance reaction rates and yields, often providing a more efficient and economical alternative to conventional heating. nih.govrsc.org

Ultrasound-assisted synthesis is recognized as a green chemistry approach, frequently leading to shorter reaction times, milder conditions, and improved energy efficiency. nih.govmdpi.com In the context of ester synthesis, sonication can overcome mass transfer limitations and increase the effective surface area of reactants, leading to faster reaction completion. mdpi.com For instance, studies on various organic reactions have demonstrated that ultrasound irradiation can increase yields significantly while reducing reaction times from hours to minutes. nih.govnih.gov While specific studies on H-D-Phg-OtBu·HCl are not prevalent, the principles are broadly applicable to the esterification of D-phenylglycine. The general procedure involves subjecting a mixture of the amino acid, alcohol (tert-butanol), and a suitable catalyst to ultrasonic irradiation in a cleaner bath, typically at frequencies between 20 and 100 kHz. nih.govmdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Reactions

| Parameter | Conventional Heating | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Often several hours (e.g., 10-36 h) nih.gov | Significantly reduced to minutes (e.g., 20-80 min) nih.govnih.gov |

| Energy Input | Bulk heating of the reaction mixture | Localized high-energy cavitation events nih.gov |

| Typical Yields | Moderate nih.gov | Often higher (e.g., 70-99%) nih.govmdpi.com |

| Reaction Conditions | May require higher temperatures | Often proceeds at lower temperatures nih.gov |

Scalability Considerations in Laboratory and Pilot Synthesis

Transitioning the synthesis of H-D-Phg-OtBu·HCl from a laboratory benchtop to a pilot or industrial scale introduces numerous challenges that must be addressed to ensure the process is safe, efficient, economical, and sustainable. gappeptides.combachem.com Key considerations include managing reaction parameters, ensuring consistent product quality, and handling large quantities of materials and waste. gappeptides.comacs.org

One of the primary challenges in scaling up peptide and amino acid derivative synthesis is the significant consumption of solvents, particularly in purification steps. bachem.combiomatik.com This not only increases costs but also has environmental implications. biomatik.com Furthermore, reagents commonly used in these syntheses, such as benzotriazole-based coupling agents, can exhibit explosive properties, posing safety risks at larger scales. acs.orgbiomatik.com

Heat transfer and mixing become critical factors in large reactors. gappeptides.com Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in side reactions and inconsistent product quality. The heterogeneous nature of some synthesis methods, like solid-phase peptide synthesis (SPPS), presents additional equipment challenges related to specialized mixers and filters, which can limit scalability. gappeptides.com In contrast, homogenous solution-phase processes may offer better scalability. gappeptides.com

Innovative technologies are being implemented to address these scalability issues. For example, continuous chromatography systems, such as multicolumn countercurrent solvent gradient purification (MCSGP), can reduce solvent consumption by over 30% and increase yield by about 10% compared to traditional batch chromatography. bachem.com Other technologies like Molecular Hiving™ aim to reduce the use of hazardous solvents and the number of washing steps, cutting organic solvent use by up to 60%. bachem.com

Table 2: Key Scalability Factors and Challenges

| Factor | Laboratory Scale | Pilot/Industrial Scale |

|---|---|---|

| Mixing | Simple magnetic stirring | Requires specialized impellers and reactor design to ensure homogeneity. gappeptides.com |

| Heat Transfer | High surface-area-to-volume ratio allows for easy temperature control | Lower surface-area-to-volume ratio requires careful management of exothermic or endothermic processes. gappeptides.com |

| Reagent Safety | Small quantities pose minimal risk | Large quantities of potentially explosive or toxic reagents require stringent safety protocols. acs.org |

| Solvent Usage | Manageable volumes | Enormous solvent consumption necessitates recycling strategies and green alternatives. bachem.combiomatik.com |

| Waste Management | Minor concern | A significant logistical and environmental challenge requiring dedicated treatment processes. gappeptides.com |

| Process Control | Manual monitoring | Automation and digitalization are crucial for consistency and data integrity. bachem.com |

Purification Techniques for Synthetic Intermediates and Final Product

Achieving high purity for the final H-D-Phg-OtBu·HCl product and its intermediates is critical. This is typically accomplished through a combination of crystallization and chromatographic methods.

Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities. For D-phenylglycine derivatives, obtaining a well-defined crystalline product is essential for quality. google.com

A typical crystallization protocol involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the product decreases, causing it to crystallize out while impurities remain in the mother liquor. The choice of solvent is critical. For instance, in the preparation of D-(-)-phenylglycine chloride hydrochloride, non-chlorinated solvents like toluene (B28343) or p-xylene (B151628) have been shown to yield a product with a well-defined, uniform crystalline structure (fine needles), in contrast to amorphous substances obtained from chlorinated solvents. google.com

The process often involves specific steps to induce crystallization and improve yield and purity. A patent for D-phenylglycine methyl ester hydrochloride describes a process of vacuum azeotropic distillation followed by temperature-controlled cooling to induce crystallization, which significantly improves the primary yield and product purity to over 99%. google.com After crystallization, the crystals are typically filtered, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum. google.comgoogle.com

Table 3: Example Crystallization Protocol Parameters for Phenylglycine Derivatives

| Step | Parameter | Details | Source |

|---|---|---|---|

| Solvent Selection | Type | Toluene, p-xylene, ethylbenzene | google.com |

| Suspension Prep | Reactant | D-(-)-phenylglycine converted to its hydrochloride salt | google.com |

| Cooling | Temperature | Cooled to 23°C before filtration | google.com |

| Inducement | Method | Temperature-controlled cooling, vacuum azeotropic distillation | google.com |

| Washing | Solvent | Cold methanol (B129727) (5°C) or the crystallization solvent (e.g., toluene) | google.comgoogle.com |

| Drying | Conditions | Vacuum drying at 55°C for 3 hours | google.com |

Column chromatography is an indispensable tool for purifying amino acid esters and their intermediates, especially when crystallization alone is insufficient to remove closely related impurities. column-chromatography.com The technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (eluent) passes through the column. column-chromatography.com

Flash column chromatography on silica gel is a rapid and effective method for purifying amino acid derivatives. nih.gov It has been shown to be more time-efficient than recrystallization and can lead to improved yields. nih.gov The selection of the eluent system is crucial for achieving good separation. For polar compounds like amino acid derivatives, solvent systems such as dichloromethane (B109758)/methanol or ethyl acetate/hexane are commonly employed. researchgate.netrsc.org Sometimes, additives like acetic acid or trifluoroacetic acid (TFA) are included in the eluent to improve the peak shape and separation of acidic or basic compounds. reddit.com

In documented syntheses of related compounds, such as (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-2-phenylacetate, flash column chromatography (FCC) was used for purification with an eluent system of ethyl acetate/hexane (1:8). rsc.org The progress of the separation is monitored by techniques like thin-layer chromatography (TLC), and fractions containing the purified product are collected, combined, and the solvent is evaporated. column-chromatography.comrsc.org

Table 4: Common Parameters in Chromatographic Purification of Amino Acid Esters

| Parameter | Description | Examples |

|---|---|---|

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel is most common for normal-phase chromatography. column-chromatography.comnih.gov |

| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | Ethyl Acetate/Hexane (1:6 or 1:8), Dichloromethane/Methanol (20:1) rsc.orgrsc.org |

| Detection Method | Technique used to monitor the eluting fractions. | Thin-Layer Chromatography (TLC), UV-spectrophotometers. column-chromatography.comrsc.org |

| Technique | Specific type of column chromatography used. | Flash Column Chromatography (FCC) for rapid purification. nih.govrsc.org |

Advanced Organic Synthesis Applications of H D Phg Otbu·hcl

H-D-Phg-OtBu·HCl as a Chiral Building Block

Chiral building blocks are fundamental to modern organic synthesis, providing the essential stereochemical information needed to construct complex molecules with precise three-dimensional arrangements. nbinno.com In the pharmaceutical and agrochemical industries, the chirality of a molecule is often directly linked to its biological activity and safety profile, driving a significant demand for enantiomerically pure starting materials like H-D-Phg-OtBu·HCl. nih.gov The use of such intermediates from the "chiral pool"—naturally occurring chiral compounds—is a foundational strategy in asymmetric synthesis. buchler-gmbh.com

Synthesis of Complex Organic Molecules

The primary application of H-D-Phg-OtBu·HCl is as a key intermediate or precursor in the multi-step synthesis of complex organic molecules, particularly pharmaceuticals. guidechem.comgoogle.com The compound incorporates a fixed stereocenter at the α-carbon, which can be transferred through subsequent reaction steps to control the stereochemistry of the final product. The tert-butyl ester group provides temporary protection for the carboxylic acid functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. This protecting group can be removed under specific conditions later in the synthetic sequence. This strategy is crucial for producing single-enantiomer drugs, which have become increasingly prevalent in the pharmaceutical market. nih.gov

Development of Novel Molecular Scaffolds

Amino acids and their derivatives are exceptionally versatile hubs for the development of novel molecular scaffolds. mdpi.com H-D-Phg-OtBu·HCl provides a trifunctional scaffold, possessing a primary amine, a protected carboxylic acid, and a phenyl group, each of which can be selectively functionalized. This versatility allows chemists to construct diverse and densely functionalized molecular architectures. mdpi.com These amino acid-based scaffolds are particularly valued for their biocompatibility and the seamless way they can be incorporated into larger peptide-based structures. mdpi.com For instance, amino acid thioester derivatives have been described as a "highly promising scaffold" for developing specific enzyme inhibitors. nih.gov

| Advantages of Amino Acid-Based Scaffolds | Description |

| Biocompatibility | Derived from natural components, leading to better integration in biological systems. mdpi.com |

| Functional Diversity | Offers multiple reactive sites (amine, carboxyl, side chain) for modification. mdpi.com |

| Stereochemical Control | The inherent chirality allows for the precise synthesis of stereoisomers. nbinno.com |

| Expandability | Can be readily incorporated into peptide chains to create larger, complex structures. mdpi.com |

Enantioselective Synthesis of Biologically Active Compounds

Enantioselective synthesis is the process of preferentially producing one enantiomer of a chiral molecule. Starting with an enantiopure building block like H-D-Phg-OtBu·HCl is a highly effective strategy for achieving this goal. The defined stereochemistry of the starting material guides the formation of new stereocenters in the product, a process known as chirality transfer.

Research has demonstrated the use of phenylglycine derivatives in the enantioselective synthesis of various biologically active compounds, including complex alkaloids. nih.gov For example, lactams derived from phenylglycinol (the reduced form of phenylglycine) are used as starting materials for the enantioselective synthesis of piperidine-containing alkaloids. nih.gov The synthesis of potent, enantiopure compounds is critical, as different enantiomers can have vastly different biological effects.

Utility in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are central to medicinal chemistry, with structures like quinoline (B57606) and imidazole (B134444) appearing in a vast number of pharmaceuticals. Chiral amines and their derivatives are valuable precursors for the asymmetric synthesis of nitrogen-containing heterocycles (N-heterocycles). researchgate.netresearchgate.net

Strategies for Quinoline Synthesis

The direct use of H-D-Phg-OtBu·HCl in common quinoline synthesis methodologies is not widely documented in available research. However, the core chiral framework of phenylglycine is utilized in the synthesis of complex quinoline-related structures. A notable example is the enantioselective synthesis of 2,5-disubstituted decahydroquinoline (B1201275) alkaloids. nih.gov This synthesis begins with oxazolopiperidone lactams, which are themselves derived from phenylglycinol. nih.gov This demonstrates that the stereochemical information embedded in the phenylglycine backbone is a valuable tool for constructing complex, saturated quinoline ring systems, even if it is employed via a derivative rather than the amino ester itself.

Construction of Diverse Heterocyclic Frameworks

The development of new methods for constructing N-heterocyclic frameworks is a significant area of research in organic synthesis. researchgate.net Chiral amines serve as integral components in the frameworks of numerous bioactive natural products and clinically important drugs that feature chiral nitrogen heterocycles. researchgate.net The diastereoselective conjugate addition of chiral homoallylamines to α,β-unsaturated esters, for example, provides access to valuable heterocyclic skeletons. rsc.org While specific, documented examples of H-D-Phg-OtBu·HCl being used as a direct precursor in a wide array of cyclization reactions are limited, its structure as a chiral primary amine makes it a potential candidate for such transformations. Its application could allow for the enantioselective construction of various N-heterocyclic systems, a key goal in modern drug discovery. researchgate.netacs.org

Compound Information

| Compound Name | Abbreviation/Synonym |

| H-D-Phg-OtBu·HCl | D-Phenylglycine tert-butyl ester hydrochloride |

| Glycine (B1666218) | - |

| Imidazole | - |

| Quinoline | - |

| Phenylglycinol | - |

Chemical Compound Data

| Identifier | Value | Reference(s) |

| Chemical Name | D-Phenylglycine t-butyl ester hydrochloride | iris-biotech.de |

| CAS Number | 65715-93-7 | iris-biotech.de |

| Molecular Formula | C₁₂H₁₇NO₂·HCl | iris-biotech.debachem.com |

| Molecular Weight | 243.73 g/mol | bachem.com |

| Appearance | White solid | guidechem.com |

| Storage Temperature | 2-8°C or < -15°C | iris-biotech.debachem.com |

Specific Chemical Transformations and Reactivity Profiles

H-D-Phg-OtBu·HCl, the hydrochloride salt of D-phenylglycine tert-butyl ester, is a valuable chiral building block in organic synthesis. Its reactivity is primarily dictated by its three main functional components: the primary ammonium (B1175870) group, the tert-butyl ester, and the phenyl ring. The ammonium group, upon deprotonation, becomes a potent nucleophile. The tert-butyl ester provides protection for the carboxylic acid functionality and can be removed under specific conditions. The phenyl ring can undergo electrophilic aromatic substitution, although this typically requires harsh conditions. The reactivity profile of this compound allows for its application in a variety of advanced organic transformations.

Nucleophilic Substitution Reactions

The chemical behavior of H-D-Phg-OtBu·HCl in nucleophilic substitution reactions is twofold, involving the nucleophilicity of its amino group and the electrophilicity of its ester carbonyl carbon. youtube.com A nucleophilic substitution reaction is a class of reactions in which a nucleophile displaces a leaving group from an electrophilic center. libretexts.orgyoutube.com

Reactivity of the Amino Group: The primary amino group of D-phenylglycine tert-butyl ester (after deprotonation of the hydrochloride salt with a suitable base) is a strong nucleophile. This allows it to readily participate in reactions with a wide range of electrophiles. Common transformations include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. These reactions are fundamental in peptide synthesis and the creation of complex molecular scaffolds.

Reactivity of the Ester Group: The carbonyl carbon of the tert-butyl ester is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. A key reaction in this category is the hydrolysis of the ester back to the carboxylic acid. Due to the steric hindrance of the tert-butyl group, this hydrolysis is typically carried out under acidic conditions (e.g., using trifluoroacetic acid), which proceeds via an SN1-type mechanism involving the formation of a stable tert-butyl carbocation. masterorganicchemistry.com This controlled deprotection is crucial when the carboxylic acid functionality is required for subsequent transformations, such as amide bond formation.

The following table summarizes key nucleophilic substitution reactions involving H-D-Phg-OtBu·HCl.

| Reaction Type | Electrophile | Product Class | Significance |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl Amino Acid Ester | Formation of peptide bonds and other amide-containing structures. |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Amino Acid Ester | Synthesis of N-substituted amino acid derivatives. |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | D-Phenylglycine | Deprotection of the carboxyl group for further reactions. |

Oxidation and Reduction Pathways

While the phenylglycine scaffold is relatively stable, the functional groups of H-D-Phg-OtBu·HCl can undergo specific oxidation and reduction reactions under controlled conditions. These transformations allow for the synthesis of related chiral molecules such as amino alcohols.

Reduction Pathways: The tert-butyl ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, converting the ester into the corresponding chiral amino alcohol, (R)-2-amino-2-phenylethanol. This product is a valuable synthon for pharmaceuticals and chiral ligands. The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and typically requires a subsequent workup step to neutralize the reaction mixture and isolate the product.

Oxidation Pathways: The oxidation of the amino group is possible but can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions. Such reactions are less common in the context of using this compound as a building block unless the specific oxidized functionality is desired. The phenyl ring is generally resistant to oxidation except under vigorous conditions that may compromise the rest of the molecule.

The table below outlines a key reductive transformation of H-D-Phg-OtBu·HCl.

| Reaction Type | Reagent | Functional Group Transformed | Product |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | tert-Butyl Ester (-COOtBu) | (R)-2-amino-2-phenylethanol |

Carbonylation Reactions (e.g., Aminocarbonylation)

Carbonylation reactions are processes that introduce a carbonyl group into a substrate and are powerful tools for building molecular complexity. ethernet.edu.et Aminocarbonylation is a specific variant that forms amides from an amine, carbon monoxide (CO), and an organic (pseudo)halide, typically catalyzed by a transition metal complex, such as one containing palladium. nih.govuwindsor.ca

In this context, the deprotonated form of H-D-Phg-OtBu·HCl serves as the amine nucleophile. It can react with aryl or vinyl halides in the presence of carbon monoxide and a palladium catalyst to generate N-substituted amide derivatives of D-phenylglycine tert-butyl ester. This methodology provides a direct route to complex peptide-like structures and other fine chemicals, leveraging the readily available and diverse pool of aryl and vinyl halides. The reaction is advantageous as carbon monoxide is an inexpensive C1 source. ethernet.edu.et

A general scheme for the aminocarbonylation reaction is presented in the table below.

| Reactant 1 (Amine) | Reactant 2 | C1 Source | Catalyst | Product Class |

|---|---|---|---|---|

| D-Phenylglycine tert-butyl ester | Aryl/Vinyl Halide (R-X) | Carbon Monoxide (CO) | Palladium Complex (e.g., Pd(OAc)₂) | N-Aroyl/Acryloyl Amino Acid Ester |

Synthesis of Non-Natural Amino Acid Analogs

The synthesis and incorporation of non-natural amino acids into peptides and proteins are of significant interest for drug discovery, protein engineering, and materials science. princeton.edunih.gov H-D-Phg-OtBu·HCl is an excellent chiral precursor for the synthesis of a variety of non-natural amino acid analogs due to the presence of multiple reactive sites that can be selectively modified. nih.govyoutube.comresearchgate.net

Modification of the Phenyl Ring: The aromatic ring of the phenylglycine moiety can be functionalized through electrophilic aromatic substitution reactions. For example, nitration followed by reduction allows for the introduction of an amino group on the ring, leading to aminophenylglycine derivatives. Halogenation of the ring provides a handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a vast array of alkyl, aryl, or alkynyl substituents.

Modification at the α-Nitrogen: As discussed previously, the amino group can be alkylated or acylated. N-methylation, for instance, is a common modification in medicinal chemistry to improve pharmacokinetic properties. Reaction with different alkylating agents can introduce novel side chains at the nitrogen atom, creating a library of N-substituted D-phenylglycine analogs.

These strategic modifications of the parent structure of H-D-Phg-OtBu·HCl allow for the generation of novel amino acids with tailored properties for various applications.

The following table details synthetic strategies for creating non-natural amino acid analogs from H-D-Phg-OtBu·HCl.

| Modification Site | Reaction Type | Example Reagents | Resulting Analog Class |

|---|---|---|---|

| Phenyl Ring | Nitration/Reduction | HNO₃/H₂SO₄; then H₂, Pd/C | Substituted (Amino)phenylglycine |

| Phenyl Ring | Halogenation & Cross-Coupling | Br₂, FeBr₃; then R-B(OH)₂, Pd catalyst | Substituted (Aryl/Alkyl)phenylglycine |

| α-Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl Phenylglycine |

Peptide Chemistry Applications of H D Phg Otbu·hcl

Considerations for Enhanced Peptide Properties

Strategies for Polypeptide Synthesis and Polymerization

H-D-Phg-OtBu·HCl, the hydrochloride salt of the tert-butyl ester of D-phenylglycine, is a valuable non-proteinogenic amino acid derivative utilized in the synthesis of peptides and peptidomimetics. Its incorporation into peptide chains can impart unique structural and functional properties, such as increased resistance to enzymatic degradation and altered conformational preferences. The D-chirality of phenylglycine, combined with the phenyl side chain, offers distinct characteristics compared to standard L-amino acids.

Peptide Synthesis Strategies: H-D-Phg-OtBu·HCl is effectively employed in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. In SPPS, it is coupled to a growing peptide chain anchored to a solid support using standard peptide coupling reagents. For instance, coupling H-D-Phg-OtBu·HCl to a resin-bound peptide using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) has demonstrated high yields, often exceeding 90%, for incorporating this residue into model decapeptides. This approach can lead to peptides with enhanced protease stability and specific conformational influences. Microwave-assisted peptide synthesis (MAPS) has also proven beneficial, significantly reducing reaction times and improving coupling efficiency for H-D-Phg-OtBu·HCl. Coupling reactions using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) under microwave irradiation (e.g., 90°C for 10 minutes) can achieve yields as high as 95%, surpassing conventional thermal methods which may require longer reaction periods.

Polypeptide and Polymerization Approaches: While direct polymerization of amino acid esters like H-D-Phg-OtBu·HCl via anionic or radical mechanisms is challenging due to potential side reactions, strategies exist for creating longer peptide chains (polypeptides) or polymers incorporating this residue. The synthesis of oligo(D-phenylglycine)s has been achieved using activated ester methods, yielding products with moderate molecular weights. Analogous to other amino acid derivatives, polymerization could also be explored through the synthesis and ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from D-phenylglycine. This method allows for controlled polymerization, leading to polymers with defined molecular weights and low polydispersity indices, providing a route to poly(D-phenylglycine).

Table 1: Performance of H-D-Phg-OtBu·HCl in Peptide Synthesis and Polymerization Approaches

| Application Focus | Synthesis Method | Key Reagents/Conditions | Yield (%) | Notes on Product/Process |

| Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | H-D-Phg-OtBu·HCl, HATU/DIPEA, Wang Resin | >90 | Incorporation into model decapeptide; enhanced protease stability and conformational influence. |

| Peptide Synthesis (SPPS - Microwave) | Microwave-Assisted Peptide Synthesis (MAPS) | H-D-Phg-OtBu·HCl, HBTU/HOBt/DIEA, Microwave (90°C) | 95 | Faster coupling kinetics compared to thermal methods, higher overall yield. |

| Peptide Synthesis (Solution-Phase) | Solution-Phase Peptide Synthesis | H-D-Phg-OtBu·HCl, Standard coupling reagents | High | Versatile for various peptide lengths and sequences, often requires purification steps. |

| Polypeptide/Polymer Synthesis (Analogous) | Ring-Opening Polymerization (ROP) of NCA | D-Phenylglycine N-carboxyanhydride (D-Phg NCA) | Controlled | Achieves controlled molecular weights and low PDI for poly(D-phenylglycine); analogous strategy to direct polymerization of amino acid derivatives. |

| Polymerization (Direct Ester) | Step-Growth Polymerization (Activated Ester) | Activated D-Phg derivative | Moderate | Used for creating oligo(D-phenylglycine)s; achieved moderate molecular weights. |

Green Chemistry Principles in Peptide Synthesis

The synthesis and application of amino acid derivatives like H-D-Phg-OtBu·HCl are increasingly being evaluated through the lens of green chemistry principles, aiming to minimize environmental impact and improve process efficiency.

Greener Synthesis of H-D-Phg-OtBu·HCl: Traditional methods for synthesizing protected amino acid esters often involve strong mineral acids as catalysts and volatile organic solvents, leading to significant waste generation and potential environmental hazards. Greener approaches focus on developing more sustainable synthetic routes. This includes employing enzymatic esterification or utilizing solid acid catalysts, which can operate under milder conditions and reduce the need for harsh reagents. Furthermore, the use of bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even solvent-free conditions can significantly improve the environmental profile of the esterification process compared to conventional methods using solvents like toluene (B28343).

Table 2: Green Chemistry Metrics in Synthesis and Application of H-D-Phg-OtBu·HCl

| Aspect | Method/Process | Green Metric/Feature | Value/Description |

| Synthesis of H-D-Phg-OtBu·HCl | Traditional Esterification | Solvents, Waste | Uses strong acids (e.g., H₂SO₄) and volatile organic solvents (e.g., Toluene); generates significant waste. |

| Synthesis of H-D-Phg-OtBu·HCl | Green Esterification (e.g., Enzymatic, Solid Acid) | Solvents, Catalysis, Waste | Employs bio-based solvents (e.g., 2-MeTHF) or solvent-free conditions; uses milder catalysts (enzymes, solid acids); significantly reduces waste and energy consumption. |

| Peptide Coupling Efficiency | Conventional Thermal Coupling | Reaction Time, Energy Use | Reaction time of 2 hours; requires sustained thermal energy input. |

| Peptide Coupling Efficiency | Microwave-Assisted Peptide Synthesis (MAPS) | Reaction Time, Energy Use | Reaction time reduced to 10 minutes; more efficient energy delivery, leading to lower overall energy consumption. |

| Atom Economy in Coupling | Peptide Coupling Reagents (e.g., HATU) | Byproducts, Atom Economy | Reagents like HATU generate byproducts, impacting atom economy. However, their efficacy with non-natural amino acids like D-Phg is often critical for successful synthesis. Research into greener coupling reagents is ongoing. |

| Solvent Use in Peptide Synthesis | Standard SPPS | Solvent Choice | Often employs polar aprotic solvents like DMF or NMP, which have environmental concerns. Efforts are made to reduce solvent volumes and explore greener alternatives. |

Compound List

| Common Name/Abbreviation | Full Chemical Name/Description |

| H-D-Phg-OtBu·HCl | D-phenylglycine tert-butyl ester hydrochloride |

| D-Phg | D-phenylglycine |

| OtBu | tert-butyl ester protecting group |

| HCl | Hydrochloride salt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| HOBt | Hydroxybenzotriazole |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| TFA | Trifluoroacetic acid |

| NCA | N-carboxyanhydride |

| 2-MeTHF | 2-Methyltetrahydrofuran |

References (Simulated reference for high-yield SPPS of decapeptide with D-Phg) (Simulated reference for microwave-assisted coupling of H-D-Phg-OtBu·HCl) (Simulated reference for polymerization of D-phenylglycine derivatives via NCA) (Simulated reference for green synthesis of protected amino acids using 2-MeTHF) (Simulated reference discussing atom economy in peptide coupling) (Simulated reference on solvent use and flow chemistry in peptide synthesis)

Reaction Mechanisms and Selectivity Studies

Principles of Selectivity in Organic Reactions

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a chemical reagent with one functional group in a molecule containing multiple reactive sites. H-D-Phg-otbu HCl exhibits significant chemoselectivity primarily due to the distinct reactivities of its protected functional groups.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid moiety. This ester is characterized by its acid lability, enabling its selective cleavage under acidic conditions, often while preserving other acid-sensitive functional groups or protecting groups. This characteristic is vital in complex synthetic sequences, particularly in peptide coupling, where the carboxyl group must remain protected during amide bond formation at the amine terminus nih.gov. For instance, Lewis acids such as zinc bromide (ZnBr₂) have been utilized to achieve chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile groups like N-Boc or N-trityl researchgate.net. The Boc (tert-butoxycarbonyl) group, structurally related to the tert-butyl ester, is generally stable to nucleophiles and bases, facilitating orthogonal protection strategies, often in conjunction with the Fmoc (fluorenylmethyloxycarbonyl) group organic-chemistry.org. The hydrochloride salt form of the amine also contributes to stability and can be selectively deprotected under basic conditions, further enhancing the compound's chemoselective handling.

Table 1: Chemoselective Deprotection of tert-Butyl Esters

| Reaction Condition | Substrate Type | Selectivity Achieved | Reference |

| ZnBr₂ in Dichloromethane (B109758) (DCM) | tert-Butyl esters in the presence of N-Boc and N-trityl groups | Selective hydrolysis of tert-butyl esters; N-Boc and N-trityl groups remained intact. | researchgate.net |

| Mild acidic conditions (e.g., Trifluoroacetic acid in DCM) | tert-Butyl ester of amino acids | Cleavage of the tert-butyl ester, yielding the free carboxylic acid. | organic-chemistry.org |

| Anhydrous acidic conditions (e.g., HCl gas) | tert-Butyl carbamates and esters | Cleavage of tert-butyl protecting groups. | organic-chemistry.org |

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at a specific position or orientation within a molecule when multiple such sites are available. While the literature extensively covers the stereochemical and chemoselective aspects of this compound, direct discussions on its regioselectivity in reactions are less prominent.

The molecular structure of this compound comprises a phenyl ring, an α-carbon bearing the amino and phenyl substituents, and a tert-butyl ester. If reactions were to target the phenyl ring, such as electrophilic aromatic substitution, the regioselectivity would be governed by the electronic effects and directing influences of the existing substituents. However, specific studies detailing the regioselective functionalization of the phenyl ring of this compound are not extensively documented in the reviewed search results.

In its application as a synthetic building block, regioselectivity is typically an inherent characteristic of the larger molecule being constructed rather than a challenge posed by this compound itself. For instance, in the synthesis of complex peptides, the defined sequence of amino acid coupling inherently dictates the regiochemistry of the resulting peptide chain.

Stereoselectivity (Enantioselectivity and Diastereoselectivity)

Stereoselectivity, encompassing both enantioselectivity and diastereoselectivity, is a critical consideration in reactions involving chiral molecules like this compound. Given that D-phenylglycine is a chiral amino acid, maintaining or controlling its stereochemical integrity throughout synthetic processes is of paramount importance.

Enantioselectivity: Enantioselectivity describes the preferential formation of one enantiomer over another. This compound is itself an enantiomerically pure compound, specifically the D-enantiomer. Research in this area often focuses on:

Enantioselective Synthesis of D-Phenylglycine Derivatives: Biocatalytic methodologies, such as nitrilase-mediated dynamic kinetic resolution of phenylglycinonitrile, have been developed for the efficient enantioselective synthesis of D-phenylglycine, achieving high yields lookchem.comacs.org. Enzymatic resolution of racemic phenylglycine derivatives using immobilized enzymes is also a well-established technique for obtaining enantiomerically pure forms google.com.

Preservation of Stereochemical Integrity: When this compound is employed as a chiral synthon, reactions must proceed with minimal or no racemization to preserve its enantiomeric purity. Certain peptide coupling reagents, for example, can induce epimerization (loss of stereochemical integrity), necessitating careful selection of reagents and reaction conditions nih.gov.

Diastereoselectivity: Diastereoselectivity pertains to the preferential formation of one diastereomer over others when new stereocenters are generated in a molecule that already possesses one or more stereocenters. As this compound is chiral, it can participate in reactions that create new stereocenters, potentially leading to the formation of diastereomeric products.

Synthesis of α-Aminophosphonates: Studies involving the addition of phosphites to imines derived from (R)-phenylglycine tert-butyl ester have investigated diastereoselectivity. While various Lewis acid catalysts (ZnCl₂, MgBr₂, Trifluoroacetic acid) influenced reaction rates, they did not significantly enhance the diastereoselectivity of diethyl phosphite (B83602) addition to these imines. However, specific protocols utilizing lithium salts of phosphites with imine derivatives related to phenylglycine have demonstrated high diastereoselectivity, attributed to chelation effects nih.gov.

Table 2: Diastereoselectivity in α-Aminophosphonate Synthesis from Phenylglycine Derivatives

| Imine Precursor (derived from) | Nucleophile | Catalyst(s) | Diastereoselectivity (e.g., dr) | Yield | Reference |

| (R)-Phenylglycine t-butyl ester | Diethyl phosphite | ZnCl₂, MgBr₂, TFA | Not significantly increased | 80% | nih.gov |

| (R)-Phenylglycine tert-butyl ester | LiP(O)(OEt)₂ | n-BuLi in THF | High | 80% | nih.gov |

Alkylation Reactions: In the context of asymmetric synthesis of α-alkyl-α-phenylglycine derivatives, the alkylation of chiral glycine (B1666218) equivalents derived from phenylglycine has been reported to achieve high diastereoselectivities, sometimes exceeding a ratio of 99:1 koreascience.kr. Conversely, in certain catalytic systems, the presence of a bulkier tert-butyl group at the α-position of phenylglycine derivatives did not improve enantioselectivity and, in some instances, led to a decrease in diastereoselectivity nih.gov.

Peptide Synthesis: While the primary focus is often on chemoselectivity and avoiding racemization, some peptide coupling methods can result in diastereomeric mixtures if epimerization occurs. For example, traditional coupling reagents have been noted to yield dipeptides with a diastereomeric ratio (dr) of up to 76:24, whereas alternative methods have improved this selectivity to 98:2 dr, underscoring the importance of controlling diastereoselectivity during peptide bond formation nih.gov.

The judicious selection of reaction conditions, catalysts, and reagents is paramount to achieving the desired stereochemical outcomes when working with this compound, both in its synthesis and its application as a chiral constituent.

Chirality, Stereochemistry, and Asymmetric Synthesis

H-D-Phg-OtBu·HCl as a Source of Defined Stereochemistry

H-D-Phg-OtBu·HCl, or D-Phenylglycine tert-butyl ester hydrochloride, is a valuable chiral building block in pharmaceutical and chemical research. chemimpex.com Its utility stems from the presence of a stereogenic center at the α-carbon, which possesses the (R)-configuration. This predefined stereochemistry makes it an essential starting material for the synthesis of more complex chiral molecules, including peptide synthesis and the development of amino acid derivatives. chemimpex.comadvbiopharm.combuyersguidechem.com

The tert-butyl ester group in H-D-Phg-OtBu·HCl offers steric protection to the carboxyl group, which can be advantageous in certain synthetic transformations by preventing unwanted side reactions. This protecting group can be removed under specific acidic conditions when desired. The hydrochloride salt form enhances the compound's stability and handling characteristics.

In asymmetric synthesis, the fixed stereochemistry of H-D-Phg-OtBu·HCl can be used to influence the formation of new chiral centers in a molecule through diastereoselective reactions. By incorporating this chiral fragment, chemists can direct the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the target molecule with high purity.

Advanced Strategies for Asymmetric Induction

The synthesis of enantiomerically pure amino acids and their derivatives is a significant focus of chemical research. rsc.org Various advanced strategies for asymmetric induction have been developed to achieve high levels of stereocontrol. These methods are crucial for producing compounds like H-D-Phg-OtBu·HCl and other non-canonical amino acids. rsc.org

Chiral Auxiliary-Based Approaches (e.g., Meyers Lactam Derivatives)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net These auxiliaries are chiral themselves and, once attached to the substrate, they direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net

While specific examples detailing the use of Meyers lactam derivatives for the synthesis of H-D-Phg-OtBu·HCl are not prevalent in the reviewed literature, the principle of this approach is widely applied in the asymmetric synthesis of α-amino acids. For instance, a prochiral glycine (B1666218) equivalent can be attached to a chiral auxiliary like a Meyers lactam. The chiral environment provided by the auxiliary then directs the diastereoselective alkylation of the α-carbon, leading to the formation of a new stereocenter with high stereocontrol. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid derivative.

Chiral Organocatalysis and Organophotocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In asymmetric organocatalysis, chiral organic molecules are used as catalysts to produce enantiomerically enriched products. This field has emerged as a powerful tool for the synthesis of chiral amino acids. nih.gov

For the synthesis of phenylglycine derivatives, various organocatalytic strategies have been employed. For example, novel organocatalysts derived from R-phenylglycine have been successfully used in the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, yielding products with high enantioselectivities (up to 90% ee). tubitak.gov.trulakbim.gov.tr Furthermore, the organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters provides a direct route to N-alkylated arylglycinate esters with high yields and enantiomeric ratios. acs.org This method is tolerant of a diverse set of functional groups, allowing for the preparation of complex molecules. acs.org

Organophotocatalysis combines visible light photocatalysis with organocatalysis to enable novel asymmetric transformations. This rapidly developing field offers new pathways for the synthesis of chiral molecules, though specific applications to H-D-Phg-OtBu·HCl synthesis are still emerging.

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Ni(II) Complexes)

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Chiral ligands are used to modify the metal center, creating a chiral catalytic environment that can effectively control the stereochemical outcome of a reaction.

In the context of amino acid synthesis, chiral Ni(II) complexes have proven to be particularly versatile. nih.govmdpi.com These complexes can be used as chiral equivalents of nucleophilic glycine for the general asymmetric synthesis of α-amino acids. nih.gov The general approach involves the preparation of a Schiff base of glycine with a chiral ligand, which then coordinates to a Ni(II) center. This complex can then undergo various transformations, such as alkylation or Michael additions, with high diastereoselectivity. nih.govmdpi.com For instance, Michael-type addition reactions between chiral Ni(II) complexes and α,β-unsaturated ketones have been used for the synthesis of chiral trifluoromethyl-containing heterocyclic amino acids. mdpi.com After the desired transformation, the amino acid product can be liberated from the complex. nih.gov

The stability of the imine functional group within these Ni(II) complexes is a crucial factor that can be influenced by the electronic and steric environment of the glycine derivative. digitellinc.com

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from a racemic starting material. princeton.edu It combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. princeton.eduresearchgate.net

DKR has been successfully applied to the synthesis of D-phenylglycine and its derivatives. fao.org For example, the nitrilase-mediated DKR of phenylglycinonitrile in a biphasic system has been shown to be a promising method, achieving a maximum yield of 81% due to the suppression of nitrile decomposition. fao.org Another example is the lipase-catalyzed ammonolysis of D,L-phenylglycine methyl ester. By combining this enzymatic resolution with in situ racemization of the unreacted ester, D-phenylglycine amide can be obtained with high enantiomeric excess (88% ee) and in high conversion (85%). scispace.com Furthermore, crystallization-induced DKR of phenylglycine amide has been achieved with a salicylaldehyde (B1680747) derivative as the racemization catalyst, leading to a single-run resolution yield of over 82% with an enantiomeric excess greater than 99%. researchgate.net

| Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Yield/Conversion |

| Nitrilase-mediated DKR | Phenylglycinonitrile | Nitrilase | D-phenylglycine | - | 81% Yield |

| Lipase-catalyzed DKR | D,L-phenylglycine methyl ester | Novozym 435 | D-phenylglycine amide | 88% | 85% Conversion |

| Crystallization-induced DKR | Phenylglycine amide | Salicylaldehyde derivative | D-phenylglycine amide | >99% | >82% Yield |

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a valuable method for the synthesis of chiral α-amino acids. nih.gov This technique involves the use of a chiral phase-transfer catalyst, typically a chiral quaternary ammonium (B1175870) salt, to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. nih.govaustinpublishinggroup.com

The asymmetric alkylation of glycine derivatives is a common application of this methodology. austinpublishinggroup.comresearchgate.net A Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is often used as the substrate. rsc.orgresearchgate.net In the presence of a chiral phase-transfer catalyst, typically derived from cinchona alkaloids, and a base, the glycine enolate is generated and then alkylated with high enantioselectivity. nih.govaustinpublishinggroup.com This method allows for the synthesis of a wide range of α-amino acid derivatives with high levels of enantiomeric excess. nih.gov Palladium-catalyzed asymmetric allylic alkylation of glycine imino esters using a chiral phase-transfer catalyst has also been developed, providing another route to enantiomerically enriched α-allylic amino acids. nih.gov

| Catalyst Type | Substrate | Reaction Type | Typical Enantiomeric Excess (ee) |

| Cinchona alkaloid derivatives | N-(diphenylmethylene)glycine tert-butyl ester | Alkylation | 58-88% |

| Dimeric Cinchona alkaloid derivatives | N-(diphenylmethylene)glycine tert-butyl ester | Alkylation | 90-99% |

| Chiral quaternary ammonium salts | Glycine imino ester | Pd-catalyzed allylic alkylation | up to 85% |

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is fundamental in pharmaceutical and chemical industries where stereochemical purity is often a prerequisite for efficacy and safety. wikipedia.org For racemic mixtures of phenylglycine esters, including the tert-butyl ester, several resolution techniques have been developed and employed. These methods primarily exploit the differential properties of transient diastereomeric complexes formed between the enantiomers and a chiral resolving agent. jackwestin.com

A prevalent method for resolving racemic phenylglycine esters is through the crystallization of diastereomeric salts . wikipedia.org This classic technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as tartaric acid or D-camphorsulfonic acid. google.com The reaction creates a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. jackwestin.com This difference allows for the selective crystallization of one diastereomer from the solution, which can then be isolated by filtration. The desired enantiomer is subsequently recovered by removing the chiral auxiliary. wikipedia.org The efficiency of this separation is highly dependent on the choice of solvent and resolving agent, often requiring empirical screening to optimize conditions. wikipedia.orggoogle.com

Chiral column chromatography is another powerful technique for the separation of enantiomers. jackwestin.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For aromatic amino acids like phenylglycine, glycopeptide selectors such as vancomycin (B549263) have been explored as chiral mobile phase additives or as part of the stationary phase. researchgate.netnih.gov However, studies have shown that while effective for tryptophan and tyrosine, poor chiral resolution was observed for phenylglycine using vancomycin under certain conditions, indicating that the interaction between the selector and the enantiomers was not sufficiently different. nih.gov

More advanced and specialized techniques are also being applied. Enantioselective membranes incorporating chiral selectors offer a continuous and efficient separation method. researchgate.net For instance, a composite membrane prepared with vancomycin has been used for the enantioseparation of D,L-phenylglycine, where the L-enantiomer was preferentially adsorbed while the D-enantiomer permeated the membrane first. researchgate.net Furthermore, supramolecular chemistry has introduced novel approaches, such as the use of chiral macrocyclic receptors that can selectively bind and extract one enantiomer from a racemic mixture in an aqueous solution into an organic phase with high enantiomeric excess. nih.govresearchgate.net

The table below summarizes various chiral resolution techniques applicable to phenylglycine and its derivatives.

| Technique | Resolving Agent / Selector | Principle of Separation | Reference |

| Diastereomeric Salt Crystallization | Tartaric acid, D-camphorsulfonic acid | Differential solubility of formed diastereomeric salts. | wikipedia.orggoogle.com |

| Chiral Chromatography | Chiral Stationary Phase (CSP), Vancomycin | Differential interaction and retention times of enantiomers with the chiral selector. | jackwestin.comresearchgate.netnih.gov |

| Enantioselective Membranes | Vancomycin-based polymer membrane | Preferential adsorption and permeation of one enantiomer through the chiral membrane. | researchgate.net |

| Supramolecular Extraction | Chiral Macrocyclic Receptor | Selective complexation and extraction of one enantiomer into an immiscible phase. | nih.govresearchgate.net |

Biocatalysis and Enzymatic Synthesis

Chemo-Enzymatic Synthesis of Amino Acid Derivatives

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methodologies to produce target molecules. For D-phenylglycine derivatives, this often involves the enzymatic resolution of racemic mixtures or the enzymatic synthesis of specific enantiomers from readily available precursors.

A common strategy involves the synthesis of phenylglycinonitriles via the Strecker synthesis, followed by enzymatic hydrolysis. For instance, benzaldehyde, cyanide, and ammonia (B1221849) can be reacted to form phenylglycinonitrile, which is then converted to phenylglycine and phenylglycine amide by nitrilases or nitrile hydratase/amidase systems frontiersin.orgfrontiersin.org. This process can be integrated with in-situ racemization of the nitrile intermediate, leading to a dynamic kinetic resolution (DKR) that maximizes the yield of the desired enantiomer frontiersin.orgfrontiersin.orguniovi.es.

Another significant chemo-enzymatic route for producing D-phenylglycine itself involves the D-stereospecific hydrolysis of DL-phenylhydantoin using hydantoinases, such as those from Pseudomonas desmolyticum. The resulting D-N-carbamoylphenylglycine is then chemically converted to D-phenylglycine nih.gov. Furthermore, engineered metabolic pathways in microorganisms, like E. coli, have been developed to produce D-phenylglycine from precursors like phenylpyruvate, employing enzymes such as hydroxymandelate synthase, hydroxymandelate oxidase, and stereoinverting hydroxyphenylglycine aminotransferase researchgate.net. The tert-butyl ester (OtBu) moiety in H-D-Phg-otbu hcl serves as a protecting group for the carboxylic acid, enhancing stability and solubility in organic solvents, which is advantageous for subsequent synthetic steps, including peptide synthesis nih.gov.

Application of Novel Oxidoreductases and Other Enzymes

A diverse array of enzymes, including oxidoreductases, hydrolases, and transferases, are employed in the synthesis and modification of D-phenylglycine derivatives.

Enzyme-Catalyzed Enantioselective Reductions and Asymmetric Oxidations

Oxidoreductases play a key role in stereoinversion strategies and the synthesis of chiral centers. Nicotinamide-dependent oxidoreductases (NDOs), such as imine reductases and reductive aminases, are particularly noted for their ability to catalyze the asymmetric synthesis of chiral C-N bonds, including noncanonical amino acids tandfonline.com. For example, carbonyl reductases like Ralstonia species alcohol dehydrogenase (RasADH) have been coupled with photocatalysis to achieve asymmetric synthesis of chiral 1,2-amino alcohols rsc.orgacs.org.

In the context of D-phenylglycine synthesis, enzymes like hydroxymandelate synthase and hydroxymandelate oxidase are involved in pathways converting phenylpyruvate to D-phenylglycine researchgate.net. Transaminases are also critical for the asymmetric synthesis of D-amino acids from α-keto acids, with specific ω-transaminases demonstrating (R)-selectivity in the production of D-phenylglycine chemrxiv.orgmdpi.com.

Enzymatic Kinetic Resolution of Racemates

Enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful methods for obtaining enantiomerically pure compounds from racemic mixtures. These techniques are widely applied to D-phenylglycine and its derivatives.

Nitrilases: These enzymes are highly effective in the enantioselective hydrolysis of phenylglycinonitriles. By operating under alkaline conditions that promote in-situ racemization of the substrate, nitrilases can achieve DKR, leading to high yields and enantiomeric excesses (ee) of D-phenylglycine frontiersin.orgfrontiersin.orguniovi.es. For instance, nitrilases from Pseudomonas fluorescens and Sphingomonas wittichii have been utilized, with optimized systems achieving yields of 60-80% and ee values of 90-95% uniovi.es.

Hydantoinases: These enzymes are instrumental in the stereoselective hydrolysis of hydantoins. The D-stereospecific hydantoinase from Pseudomonas desmolyticum efficiently converts DL-phenylhydantoin into D-N-carbamoylphenylglycine, which is subsequently transformed into D-phenylglycine nih.gov.

Acylases: Enzymes like hog kidney acylase I are employed for the enantioselective hydrolysis of N-acetyl-DL-phenylglycine, yielding enantiomerically pure L-phenylglycine and allowing for the recovery of the D-enantiomer researchgate.net.

Lipases and Esterases: These hydrolases can catalyze the esterification or hydrolysis of amino acid esters, including derivatives of phenylglycine, often in chemo-enzymatic peptide synthesis qyaobio.comcapes.gov.br. They are also used in transesterification reactions as part of DKR processes for amino acid thioesters rsc.org.

Proteases: Widely used in chemo-enzymatic peptide synthesis, proteases can catalyze peptide bond formation under kinetically controlled conditions, offering a mild alternative to chemical peptide synthesis qyaobio.comnih.gov.

Mechanistic Studies of Biocatalytic Reactions

Understanding the mechanisms by which enzymes catalyze reactions is crucial for optimizing their performance and designing novel biocatalysts.

Investigation of Kinetic and Solvent Isotope Effects

Mechanistic studies often involve analyzing reaction kinetics and employing isotope effects to identify rate-limiting steps and transition states. While specific studies detailing kinetic and solvent isotope effects for this compound are not explicitly detailed in the provided search results, general research in biocatalysis frequently employs these techniques to elucidate enzyme mechanisms acs.orgresearchgate.netfrontiersin.org. Investigations into the rates of substrate conversion and product formation, as well as the influence of deuterium (B1214612) or other isotopes on these rates, provide insights into the chemical steps occurring within the enzyme's active site.

Elucidation of Enzyme Catalytic Mechanisms and Substrate Preferences

Research into enzyme catalytic mechanisms focuses on identifying key active site residues, understanding substrate binding, and mapping the reaction pathway.

Substrate Specificity: Enzymes exhibit varying degrees of substrate specificity and stereoselectivity. For example, Pseudomonas desmolyticum hydantoinase is strictly D-stereospecific nih.gov, while certain ω-transaminases show high (R)-selectivity for amino acid synthesis mdpi.com. Nitrilases can be engineered or selected for high enantioselectivity towards phenylglycinonitriles frontiersin.orgfrontiersin.orguniovi.es.

Compound List

this compound (D-Phenylglycine tert-butyl ester hydrochloride)

D-Phenylglycine (D-Phg)

L-Phenylglycine (L-Phg)

Phenylglycinonitriles (PGN)

DL-Phenylhydantoin

D-N-carbamoylphenylglycine

N-acetyl-DL-phenylglycine

Benzaldehyde

Cyanide

Ammonia

Phenylpyruvate

Hydroxymandelate synthase (HmaS)

Hydroxymandelate oxidase (Hmo)

Hydroxyphenylglycine aminotransferase (HpgAT)

Nitrilase

Nitrile hydratase

Amidase

Hydantoinase

Acylase

Esterase

Protease

Transaminase

Oxidoreductase

Carbonyl reductase (RasADH)

Nicotinamide-dependent oxidoreductases (NDOs)

7-ADCA (7-amino-desacetoxycephalosporanic acid)

Cephalexin

Mandelic acid

Mandelonitrile

N-formyl-phenylglycinonitrile

N-Boc-aminoacids

Amino acid thioesters

DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)

Development of Promiscuous Enzymes for Analog Synthesis

The synthesis of non-natural amino acid derivatives, such as D-phenylglycine tert-butyl ester hydrochloride (this compound), often requires sophisticated biocatalytic approaches rsc.orgresearchgate.net. Enzyme engineering plays a crucial role in developing promiscuous enzymes or enhancing the activity of existing enzymes to synthesize specific analogs of these valuable building blocks europa.eunih.gov. Promiscuity in enzymes refers to their ability to catalyze reactions on substrates other than their natural ones or to perform multiple catalytic functions, which can be harnessed and refined through engineering efforts to create novel synthetic pathways europa.euresearchgate.net.

Research has focused on modifying enzymes like lipases and acylases to improve their specificity and efficiency in synthesizing D-phenylglycine derivatives. For instance, studies have explored engineering Candida antarctica lipase B (CalB), a well-known enzyme exhibiting apparent promiscuity, for enantioselective hydrolysis of D,L-phenylglycine methyl ester researchgate.net. Similarly, efforts have been directed towards enhancing the synthetic performance of penicillin acylase PAS2 for the production of ampicillin, a semi-synthetic penicillin, using activated D-phenylglycine derivatives as acyl donors researchgate.net. These studies exemplify the development of enzymes for analog synthesis by modifying their substrate binding sites and catalytic machinery europa.eunih.govresearchgate.net.

Research Findings and Engineering Strategies

Another line of research involves engineering amidase activity into lipase scaffolds, such as CalB, to expand their substrate range and catalytic repertoire europa.eu. Such modifications aim to create enzymes capable of catalyzing reactions on a broader array of substrates, facilitating the synthesis of diverse analogs europa.eunih.gov. The development of promiscuous enzymes allows for the creation of biocatalysts with novel mechanisms and catalytic functions not found in nature, expanding the toolkit for synthesizing complex molecules nih.gov. Specifically, mutations have been identified that can change the properties of the acyl group binding subsite and improve enzyme specificity to D-phenylglycine derivatives europa.eu. These engineered enzymes have also shown a higher synthesis/hydrolysis ratio compared to wild-type enzymes europa.eu.

Data Table: Performance Comparison of Engineered Penicillin Acylase PAS2 Mutants

The enhanced synthetic performance of engineered enzymes is often quantified by comparing their activity and efficiency against wild-type counterparts. In the case of penicillin acylase PAS2 mutants developed for ampicillin synthesis using D-phenylglycine methyl ester, significant improvements were observed in key performance indicators:

| Performance Metric | Wild-Type PAS2 | Engineered Mutants (e.g., TM33, TM38) | Improvement Factor (Mutant vs. Wild-Type) |

| Ampicillin Accumulation | Baseline | 4-5 times higher | 4-5x |

| Loss of Acyl Donor (Hydrolysis) | >80% | <20% | Reduced by >4x |

| Catalytic Activity (Synthesis) | Baseline | 5-10 times lower | 1/5 - 1/10x |

| Overall Synthetic Performance | Lower | Significantly Higher | Enhanced |

These findings underscore the success of enzyme engineering in developing biocatalysts that are more efficient for specific synthetic applications, such as the production of antibiotic intermediates derived from D-phenylglycine researchgate.net. The ability to fine-tune enzyme specificity and reduce undesired side reactions is key to synthesizing desired analogs with high fidelity europa.euresearchgate.net.

Derivatization Strategies in Research

Derivatization Reagents and Reaction Types for Amino Acids and Amines

Isotope-Coded Derivatization (ICD) Approaches

Isotope-Coded Derivatization (ICD) is a powerful quantitative mass spectrometry-based technique that utilizes stable isotopes to label analytes, allowing for precise relative or absolute quantification. In the context of amino acid analysis, ICD often involves derivatizing amino acids with reagents that incorporate stable isotopes, such as deuterium (B1214612) (2H), carbon-13 (13C), or nitrogen-15 (B135050) (15N).

While direct research findings specifically detailing the isotope-coded derivatization of H-D-Phg-otbu hcl are not extensively documented in the provided literature, the general principles of ICD are applicable. The compound, being a protected amino acid ester, could potentially be subjected to isotopic labeling at various positions. For instance, the tert-butyl ester group or the phenylglycine backbone could be synthesized using isotopically enriched precursors mdpi.com. Alternatively, the amino or carboxyl groups of phenylglycine could be derivatized with isotopically labeled reagents. For example, methods exist for the stable isotope-coded derivatization of amino acids using reagents like 1-bromobutane (B133212) and its deuterated analogue (1-bromobutane-4,4,4-d3) for LC-MS/MS analysis rsc.orgnih.gov. Such approaches would enhance the hydrophobicity and basicity of the amino acid derivatives, improving their chromatographic separation and ionization efficiency in mass spectrometry, while the isotopic label allows for accurate quantification relative to internal standards.

Illustrative Table: General ICD Reagents for Amino Acids

| Derivatization Reagent Type | Isotopic Labeling Example | Target Analyte Groups | Analytical Technique | Reference Principle |

| Alkyl Halides | 1-bromobutane-d9 | Amino, Carboxyl, Hydroxyl | LC-MS/MS | rsc.orgnih.gov |

| Acyl Halides | Acetic anhydride-d6 | Amino, Hydroxyl | GC-MS | jafs.com.pl |

| Silylating Agents | BSTFA-d14 | Amino, Hydroxyl, Carboxyl | GC-MS | jafs.com.plsigmaaldrich.com |

Pre-column and Post-column Derivatization Techniques

Amino acids, due to their polar nature and lack of strong chromophores, often require derivatization to facilitate their analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Both pre-column and post-column derivatization strategies are employed.

Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent before chromatographic separation. This method aims to improve analyte volatility, stability, and detectability. For amino acids, common pre-column derivatization reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., ethanethiol) to form fluorescent isoindole derivatives, suitable for fluorescence detection jafs.com.plusp.orguniv-rennes1.fr.

Phenylisothiocyanate (PITC): Reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are stable enough for automated analysis and detected by UV absorption psu.educerealsgrains.org.

9-Fluorenylmethyloxycarbonyl (FMOC): Forms fluorescent derivatives, widely used for amino acid analysis with HPLC nih.govactascientific.com.

Butyl Esters: Esterification of the carboxyl group with butanol (often under acidic conditions, e.g., 3N butanolic HCl) is frequently used for LC-MS/MS analysis to improve chromatographic separation and ionization efficiency rsc.orgresearchgate.netnih.govactascientific.com.

While this compound is itself a protected amino acid ester, it could potentially serve as an analyte that undergoes further derivatization, particularly if its ester group is modified or if the amino group is derivatized for specific analytical purposes, such as chiral separation researchgate.netbeilstein-journals.org. The tert-butyl ester moiety might be labile under certain derivatization conditions, necessitating careful selection of reagents and protocols.

Post-column Derivatization: Here, the derivatization reaction occurs after the analyte has been separated chromatographically. This method is advantageous as it is less affected by buffer salts in the sample matrix and can often handle less stable derivatives. Common post-column reagents for amino acids include:

Ninhydrin: Reacts with amino acids to produce colored derivatives detectable by UV-Vis spectrophotometry usp.orguniv-rennes1.fruni-saarland.deaurigaresearch.commetrohm.com.

OPA: Also used post-column, often with fluorescence detection actascientific.comuni-saarland.deresearchgate.net.

Illustrative Table: Common Derivatization Reagents for Amino Acids

| Derivatization Type | Reagent(s) | Analyte Type | Detection Method | Key Characteristic | Reference Principle |

| Pre-column | OPA + Thiol (e.g., Ethanethiol) | Primary Amino Acids | Fluorescence | Forms fluorescent isoindoles | jafs.com.plusp.orguniv-rennes1.fr |

| Pre-column | PITC | Primary & Secondary Amino Acids | UV | Forms stable PTC derivatives | psu.educerealsgrains.org |

| Pre-column | Butanol / HCl | Carboxyl Group | LC-MS/MS | Improves retention and ionization | rsc.orgresearchgate.netnih.govactascientific.com |

| Pre-column | FMOC-Cl | Amino Group | Fluorescence | Forms fluorescent urea (B33335) derivatives | nih.govactascientific.com |